2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide
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Overview
Description
2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions often involve the use of iodides and stannanes, followed by cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for oxidation, palladium catalysts for coupling reactions, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that benzofuran derivatives can inhibit various enzymes and signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Benzofurans: A class of compounds with similar structural features and biological activities.
Indanes: Another class of compounds that share some structural similarities with benzofurans.
Uniqueness
2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]acetamide is unique due to its specific structural configuration and the presence of the acetamide group. This unique structure may confer specific biological activities that are not observed in other benzofuran derivatives .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h3-4,9H,1-2,5-7H2,(H2,14,15) |
InChI Key |
MNLUHVGGNMUGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CC(=O)N)C3=C(C=C2)OCC3 |
Origin of Product |
United States |
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